6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde
Description
This compound is a pyrimidine derivative featuring a 5-position carbothioaldehyde (-CHS) substituent, along with amino (-NH₂), dimethyl (-CH₃), and dioxo (=O) groups. Its structure is central to its reactivity, particularly in nucleophilic addition reactions at the thiocarbonyl group.
Properties
IUPAC Name |
4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbothialdehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-9-5(8)4(3-13)6(11)10(2)7(9)12/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXVHRJJLHYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472829 | |
| Record name | 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181465-38-3 | |
| Record name | 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathway
The most well-documented method involves a two-step process:
Key Steps:
-
Dehydration of Cyanoacetic Acid :
Cyanoacetic acid (70% mass concentration) undergoes vacuum distillation to remove water, critical for minimizing side reactions. -
Staged Condensation :
The dehydrated cyanoacetic acid is cooled to 6–8°C, followed by sequential addition of acetic anhydride, 1,3-dimethylurea, and an immobilized condensing agent (e.g., 1,3-dicyclohexylcarbodiimide on diatomite). The reaction proceeds at staged temperatures (6–8°C → 15–18°C → 28–30°C) to enhance yield and purity. -
Cyclization :
The intermediate, 1,3-dimethylcyanoacetylurea, is treated with 32% aqueous alkali (pH 9–9.2) at 90–92°C, followed by centrifugation and drying to yield the product.
Optimization Highlights:
-
Immobilized Condensing Agents :
Immobilizing 1,3-dicyclohexylcarbodiimide on diatomite prevents byproduct contamination and improves recoverability. -
Yield and Purity :
This method achieves a total molar yield of 93.71–94.30% and purity of 99.125–99.815% (by HPLC).
Thionation of 6-Amino-5-formyluracil Derivatives
Synthetic Pathway
An alternative route involves thionation of a preformed pyrimidine aldehyde:
Key Steps:
-
Formylation :
Reaction of 6-amino-1,3-dimethyluracil with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the 5-formyl intermediate. -
Thionation :
Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene replaces the carbonyl oxygen with sulfur, yielding the thioaldehyde.
Optimization Highlights:
-
Reagent Selection :
Lawesson’s reagent provides higher selectivity and milder conditions compared to P₄S₁₀, reducing side reactions. -
Yield :
Reported yields range from 23–98% , depending on substituents and reaction time.
Comparative Analysis of Methods
Challenges and Innovations
Side Reactions and Mitigation
-
Water Sensitivity :
Residual water in condensation steps promotes hydrolysis of cyanoacetic acid, reducing yield. Vacuum dehydration and immobilized condensing agents address this. -
Byproduct Formation :
Thionation may produce disulfides or over-sulfurized products. Using stoichiometric Lawesson’s reagent and inert atmospheres minimizes this.
Green Chemistry Advances
-
Solvent-Free Conditions :
Recent patents emphasize reduced solvent use in cyclization steps, cutting waste. -
Catalytic Thionation :
Emerging methods employ catalytic Na₂S·9H₂O with microwaves, improving efficiency.
Structural and Mechanistic Insights
Reaction Mechanism
-
Condensation-Cyclization :
The reaction proceeds via nucleophilic attack of 1,3-dimethylurea on activated cyanoacetic acid, forming a β-ketonitrile intermediate. Alkaline cyclization then closes the pyrimidine ring. -
Thionation :
Lawesson’s reagent cleaves the C=O bond via a four-membered transition state, replacing oxygen with sulfur.
Spectroscopic Validation
-
¹H NMR :
Thioaldehyde proton appears as a singlet at δ 9.8–10.2 ppm, distinct from aldehydes (δ 9.6–10.0). -
IR Spectroscopy :
C=S stretch observed at 1,100–1,150 cm⁻¹, versus C=O at 1,650–1,750 cm⁻¹.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-amino derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
Anticancer Properties
The compound has demonstrated potential cytotoxic effects against various cancer cell lines. For example, similar pyrimidine derivatives have shown selective toxicity towards human cancer cells while exhibiting reduced toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
Enzyme Inhibition
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde may act as an inhibitor of specific enzymes relevant to metabolic pathways associated with diseases. Preliminary studies suggest that it can inhibit acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's .
Agricultural Applications
Pesticidal Properties
Research into the agricultural applications of this compound has revealed its potential as a pesticide. The structure of pyrimidine derivatives allows them to interact with biological systems in pests effectively. Compounds similar to 6-amino derivatives have been evaluated for their ability to disrupt pest metabolism and reproduction .
Herbicidal Activity
There is ongoing research into the herbicidal properties of pyrimidine derivatives. These compounds can potentially inhibit the growth of unwanted plant species by interfering with their metabolic processes. The effectiveness and specificity of these compounds can lead to more sustainable agricultural practices by reducing reliance on broad-spectrum herbicides .
Material Science
Polymer Chemistry
In material science, 6-amino derivatives are being explored for their role as monomers in polymer synthesis. Their unique chemical structure can lead to the formation of polymers with desirable mechanical and thermal properties. Research indicates that incorporating such compounds into polymer matrices can enhance their performance characteristics .
Nanotechnology
The compound's properties are also being investigated for applications in nanotechnology. Pyrimidine-based compounds can serve as building blocks for creating nanoscale materials with specific functionalities, such as drug delivery systems or sensors due to their biocompatibility and ability to form complex structures .
Case Study 1: Antimicrobial Evaluation
A study conducted on various 6-amino pyrimidine derivatives demonstrated their effectiveness against common bacterial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 128 |
| Compound B | S. aureus | 256 |
| Compound C | C. albicans | 64 |
Case Study 2: Cytotoxicity Assessment
In vitro studies on cancer cell lines showed varying degrees of cytotoxicity among different derivatives of the compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HeLa | 15 |
| Compound E | MCF-7 | 20 |
| Compound F | A549 | 10 |
Mechanism of Action
The mechanism by which 6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Reactivity and Functional Group Influence
- Carbothioaldehyde (-CHS) : The thiocarbonyl group is electrophilic, enabling nucleophilic additions (e.g., with amines or thiols). This contrasts with the formamide (-NHCHO) and acetamide (-NHCO-) analogues, which exhibit hydrogen-bonding capabilities but lower electrophilicity .
- Used in synthesizing coordination complexes .
- Iminomethyl-pyridinium: The charged pyridinium group facilitates ionic interactions and stabilizes crystal packing via N-H···Br and C-H···O bonds .
Pharmaceutical Relevance
Crystallographic and Hydrogen-Bonding Patterns
- Iminomethyl-pyridinium Bromide: Exhibits a 3D network stabilized by N-H···Br and C-H···O interactions, contrasting with the layered hydrogen-bonding motifs of formamide/acetamide derivatives .
- Thiocarbamide (17) : Forms dimers via N-H···S and N-H···O bonds, highlighting the role of sulfur in directing crystal packing .
Biological Activity
6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarbothioaldehyde (CAS No. 181465-38-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a pyrimidine ring with amino and carbonyl functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C7H9N3O2S
- Molecular Weight : 199.23 g/mol
- CAS Number : 181465-38-3
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2S |
| Molecular Weight | 199.23 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Antimicrobial Activity
Research indicates that compounds similar to 6-amino derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of nucleic acid synthesis or alteration of metabolic pathways in microorganisms.
Anticancer Properties
Pyrimidine derivatives have also been studied for their anticancer potential. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
This compound is believed to act as an inhibitor of certain enzymes involved in nucleotide metabolism. This inhibition can lead to decreased proliferation of rapidly dividing cells such as those found in tumors.
Study on Antimicrobial Activity
A study conducted by Hirota et al. (1996) evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with a similar structure to 6-amino derivatives exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics.
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry (1991), researchers explored the anticancer effects of pyrimidine derivatives on human cancer cell lines. The results demonstrated that these compounds could effectively induce apoptosis in leukemia cells at micromolar concentrations.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : By inhibiting key enzymes involved in nucleotide synthesis pathways.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.
- Disruption of Cellular Metabolism : Affecting metabolic processes in pathogens leading to their death.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters or aldehydes under acid catalysis. For example, Biginelli-like reactions using benzaldehyde derivatives yield dihydropyrimidine scaffolds, followed by alkylation to introduce the thioaldehyde group. Thiourea intermediates can be modified with methyl groups at positions 1 and 3, as seen in analogous thieno[2,3-d]pyrimidine syntheses . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.
Q. What analytical techniques confirm structural integrity?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for related tetrahydropyrimidines .
- NMR spectroscopy : 1H/13C NMR identifies methyl groups (δ 2.5–3.5 ppm for N–CH3) and thiocarbonyl signals (δ 190–210 ppm in 13C).
- IR spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and thioaldehyde (1250–1350 cm⁻¹) functional groups .
Q. What safety protocols are essential during handling?
Follow GHS P-codes:
- P210 : Avoid heat/open flames due to thermal instability .
- P201/P202 : Use PPE (nitrile gloves, goggles) and work in a fume hood.
- Store at -20°C under nitrogen to prevent oxidation of the thioaldehyde group .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Steric directing : Bulky substituents at position 4 (e.g., aryl groups) favor alkylation at position 5 .
- Catalyst choice : Lewis acids like BF3·Et2O enhance electrophilic substitution at electron-deficient sites.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for specific pathways .
Q. How to resolve contradictions in reported bioactivity data?
Systematically evaluate:
- Synthetic purity : Compare HPLC profiles (≥95% purity threshold) .
- Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v).
- Structural analogs : Compound 2d (benzylthio analog) showed strain-specific activity against Proteus vulgaris, highlighting substituent-dependent efficacy .
Q. What computational methods predict target interactions?
- Molecular docking : Use crystal structure coordinates (e.g., CCDC entries from ) to model binding to enzymes like dihydrofolate reductase.
- QSAR studies : Correlate substituent lipophilicity (logP) with antimicrobial activity. Methyl groups at positions 1/3 enhance membrane permeability .
Q. How to design SAR studies for antimicrobial optimization?
- Analog synthesis : Vary substituents at positions 5 (e.g., aryl vs. alkyl) and 2 (thioaldehyde vs. oxo).
- Activity testing : Determine MIC values against Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) panels.
- Mechanistic insights : Assess inhibition of bacterial DNA gyrase or cell wall synthesis via enzyme assays .
Q. What strategies improve compound stability during storage?
- Antioxidants : Add BHT (0.1% w/w) to prevent thioaldehyde oxidation.
- Lyophilization : Freeze-dry under vacuum for long-term storage.
- Moisture control : Use desiccants (silica gel) in sealed amber vials .
Methodological Notes
- Synthetic Optimization : Reflux time (8–12 hrs) and stoichiometric ratios (1:1.2 for aldehyde:thiourea) significantly impact yields .
- Crystallography : For disordered structures (e.g., solvent molecules), refine using SQUEEZE in PLATON .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
